4,5-dichloro-2-(3-phenoxybenzyl)pyridazin-3(2H)-one
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Overview
Description
4,5-Dichloro-2-(3-phenoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-(3-phenoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichloropyridazine and 3-phenoxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the 3-phenoxybenzyl group is introduced to the pyridazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(3-phenoxybenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-(3-phenoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-(3-phenylbenzyl)pyridazin-3(2H)-one: Similar structure but lacks the phenoxy group.
4,5-Dichloro-2-(3-methoxybenzyl)pyridazin-3(2H)-one: Contains a methoxy group instead of a phenoxy group.
Uniqueness
4,5-Dichloro-2-(3-phenoxybenzyl)pyridazin-3(2H)-one is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
4,5-dichloro-2-[(3-phenoxyphenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-15-10-20-21(17(22)16(15)19)11-12-5-4-8-14(9-12)23-13-6-2-1-3-7-13/h1-10H,11H2 |
InChI Key |
NAUSSHSUQOJQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN3C(=O)C(=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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